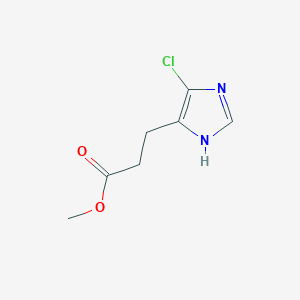
methyl 3-(4-chloro-1H-imidazol-5-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 3-(4-chloro-1H-imidazol-5-yl)propanoate is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chlorine atom at the 5th position of the imidazole ring and a propionic acid methyl ester group at the 3rd position. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-chloro-1H-imidazol-5-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-1H-imidazole.
Reaction with Propionic Acid: The 5-chloro-1H-imidazole is then reacted with propionic acid under specific conditions to form the propionic acid derivative.
Esterification: The final step involves the esterification of the propionic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Processing: Where the reactions are carried out in large reactors.
Continuous Flow Processing: Where the reactants are continuously fed into the reactor, and the product is continuously removed.
Análisis De Reacciones Químicas
Types of Reactions
methyl 3-(4-chloro-1H-imidazol-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
methyl 3-(4-chloro-1H-imidazol-5-yl)propanoate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of methyl 3-(4-chloro-1H-imidazol-5-yl)propanoate involves its interaction with specific molecular targets. The chlorine atom and the imidazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The propionic acid methyl ester group enhances the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
methyl 3-(4-chloro-1H-imidazol-5-yl)propanoate is unique due to the presence of the propionic acid methyl ester group, which imparts distinct chemical properties and enhances its applicability in various research fields.
Propiedades
Fórmula molecular |
C7H9ClN2O2 |
|---|---|
Peso molecular |
188.61 g/mol |
Nombre IUPAC |
methyl 3-(4-chloro-1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C7H9ClN2O2/c1-12-6(11)3-2-5-7(8)10-4-9-5/h4H,2-3H2,1H3,(H,9,10) |
Clave InChI |
JUVDDQUIMFTGOQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC1=C(N=CN1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


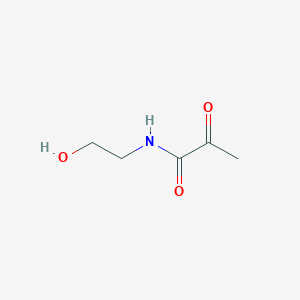
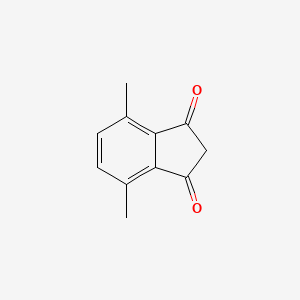
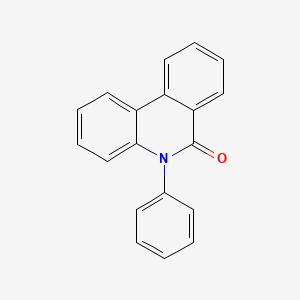
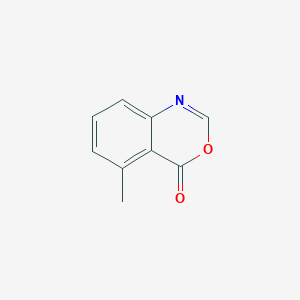
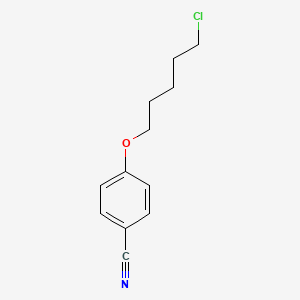
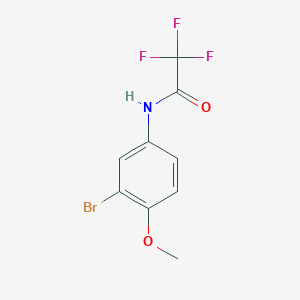
![Rac-2-[1-(3-methoxy-phenyl)-ethyl]-4,5-dihydro-1h-imidazole](/img/structure/B8541157.png)
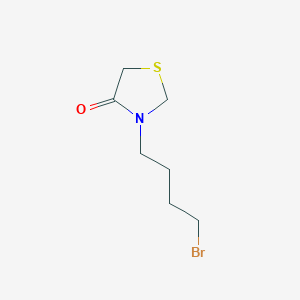
![5-fluoro-2-methyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B8541174.png)
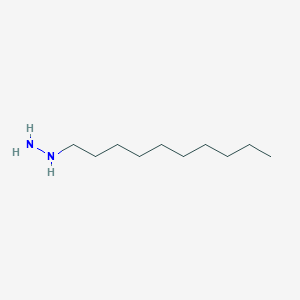
![Tert-butyl 2-[4-chloro-2-[2-[3-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate](/img/structure/B8541187.png)
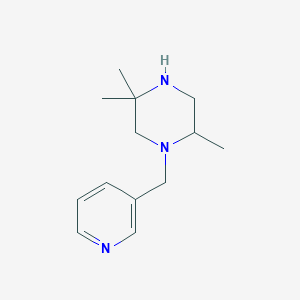
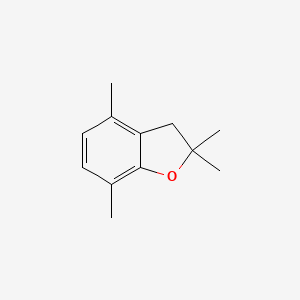
![(1S)Cyclopropyl[3-(methylethyl)phenyl]methylamine](/img/structure/B8541200.png)
